
Secaubrytriol
説明
Secaubrytriol is a triterpenoid compound . It is derived from the fruits of Gardenia sootepensis . The molecular formula of Secaubrytriol is C30H50O5 .
Molecular Structure Analysis
Secaubrytriol has a molecular weight of 490.7 g/mol . It contains a total of 88 bonds, including 38 non-H bonds, 2 multiple bonds, 10 rotatable bonds, 2 double bonds, and various ring structures .
Physical And Chemical Properties Analysis
Secaubrytriol is a powder . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . More specific physical and chemical properties like density, porosity, pH, electrical conductivity, and available nutrient content would require further experimental analysis .
科学的研究の応用
Biomedicine: Therapeutic Agent Development
Secaubrytriol, due to its triterpenoid structure, has been explored for its potential in therapeutic agent development. Triterpenoids are known for their anti-inflammatory and anticancer properties . In biomedicine, Secaubrytriol could be investigated for its efficacy in treating inflammatory diseases and as a complementary compound in cancer therapy.
Pharmacology: Anti-Inflammatory Activity
In pharmacological research, Secaubrytriol’s impact on inflammatory pathways is of significant interest. Studies could focus on its role in modulating cytokine production or inhibiting enzymes involved in the inflammatory response. This could lead to the development of new anti-inflammatory medications .
Biochemistry: Enzyme Inhibition
Biochemically, Secaubrytriol may act as an inhibitor for specific enzymes that are overexpressed in certain diseases. Research can be directed towards understanding its binding affinity and mechanism of action, which could contribute to the design of enzyme-targeted drugs .
Molecular Biology: Gene Expression Modulation
In molecular biology, Secaubrytriol could be used to study gene expression modulation. Its effects on transcription factors and signaling pathways might provide insights into the regulation of genes associated with disease states .
Chemical Engineering: Biomaterial Synthesis
Chemical engineering applications might involve the use of Secaubrytriol in the synthesis of biomaterials. Its incorporation into polymers or coatings could enhance the material properties, such as biocompatibility or durability, which is essential for medical implants and devices .
Environmental Science: Ecotoxicology Studies
Secaubrytriol’s impact on the environment could be assessed through ecotoxicology studies. Research could explore its biodegradability and potential effects on aquatic and terrestrial ecosystems, contributing to environmental risk assessments .
Safety and Hazards
特性
IUPAC Name |
3-[(1S,4R,5R,8S,9S,12R,13R)-5-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O5/c1-19(7-10-24(32)26(3,4)35)21-11-13-28(6)23-9-8-22(20(2)17-31)29(14-12-25(33)34)18-30(23,29)16-15-27(21,28)5/h19,21-24,31-32,35H,2,7-18H2,1,3-6H3,(H,33,34)/t19-,21-,22+,23+,24-,27-,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSDEMPRAKPPFK-HIGWZERASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)CO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)O)C(=C)CO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317608 | |
| Record name | Secaubrytriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
925932-10-1 | |
| Record name | Secaubrytriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925932-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Secaubrytriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the origin of Secaubrytriol and what other compounds were found alongside it?
A1: Secaubrytriol was isolated from an exudate collected from the aerial parts of the Gardenia aubryi plant []. Along with Secaubrytriol, researchers also found two other new 3,4-seco-cycloartanes: secaubryenol and secaubryolide. Additionally, several known compounds were identified, including (24S)-cycloartane-24,25-diol-3-one, coccinetane A, herbacetin 3,8-dimethyl ether, hibiscetin 3,8,3',4'-tetramethyl ether, and conyzatin [].
Q2: How was the structure of Secaubrytriol elucidated?
A2: The structure of Secaubrytriol was determined using a combination of mass spectrometry, NMR experiments, and X-ray crystallography. While mass spectrometry and NMR provided information about the compound's structure, X-ray crystallography was instrumental in definitively establishing the relative configuration of Secaubrytriol [].
Q3: What initial biological activity was Secaubrytriol tested for?
A3: The research primarily focused on evaluating the in vitro cytotoxic activity of Secaubrytriol against a panel of four human solid tumor cell lines [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,11,12-Trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one](/img/structure/B1254942.png)
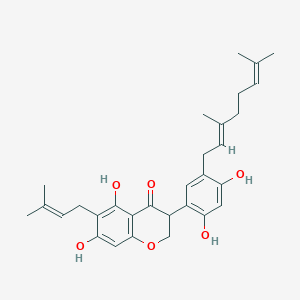
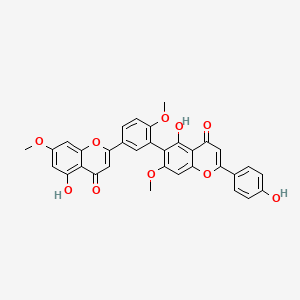

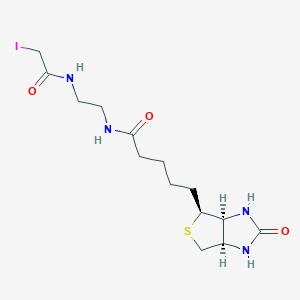
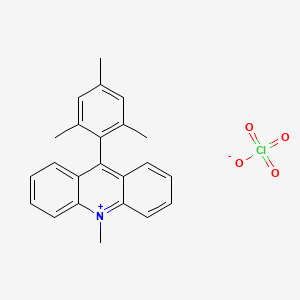


![(1S,2S,3R,4aR,4bR,7S,9aS,10S,10aR)-2,7-dihydroxy-1,3-dimethyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1254956.png)

![2-(2-Aminoethylsulfanylmethyl)-5-[6-[(4-nitrophenyl)methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B1254960.png)
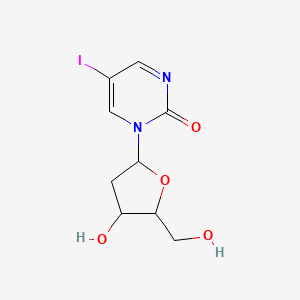
![9-(iodomethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B1254962.png)